7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol
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Description
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .Molecular Structure Analysis
The molecular weight of Tetralin is 132.2023 . The IUPAC Standard InChI isInChI=1S/C10H12/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-2,5-6H,3-4,7-8H2
. Chemical Reactions Analysis
Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide: . , which is transferred to the coal. The partially hydrogenated coal is more soluble .Physical and Chemical Properties Analysis
Tetralin is a colorless liquid with a density of 0.970 g/cm^3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol involves the introduction of a thiol group onto a tetrahydronaphthalene ring system. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfur", "hydrochloric acid", "sodium hydroxide", "hydrogen peroxide", "sodium borohydride", "acetic acid", "sodium bicarbonate", "thionyl chloride", "methanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxy-1-tetralone by Claisen-Schmidt condensation of 4-methoxybenzaldehyde and ethyl acetoacetate using sodium ethoxide as a base.", "Step 2: Reduction of 4-methoxy-1-tetralone to 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol using sodium borohydride as a reducing agent.", "Step 3: Oxidation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol to 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-one using hydrogen peroxide and acetic acid.", "Step 4: Conversion of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-one to 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol using thionyl chloride and sulfur in methanol.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration and washing with water." ] } | |
CAS No. |
1550530-53-4 |
Molecular Formula |
C11H14OS |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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